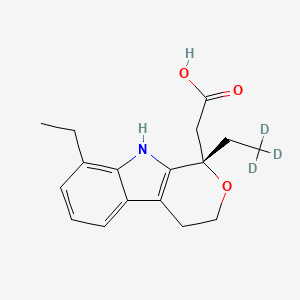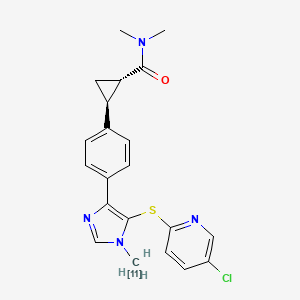
(S)-(+)-Etodolac-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(+)-Etodolac-d3 is a deuterated form of the nonsteroidal anti-inflammatory drug (NSAID) Etodolac. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. The deuterium atoms in this compound replace the hydrogen atoms, which can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-Etodolac-d3 typically involves the incorporation of deuterium atoms into the Etodolac molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the final product.
Catalytic Deuteration: This method uses a catalyst to facilitate the exchange of hydrogen with deuterium under specific conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process must ensure high yield and purity of the final product. This often requires optimization of reaction conditions, such as temperature, pressure, and the concentration of reagents.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(+)-Etodolac-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of this compound, while reduction can produce various reduced derivatives.
Aplicaciones Científicas De Investigación
(S)-(+)-Etodolac-d3 has several scientific research applications, including:
Chemistry: It is used in studies involving deuterium isotope effects and the development of deuterated drugs.
Biology: The compound is used to investigate the biological effects of deuterium substitution in living organisms.
Medicine: this compound is studied for its potential therapeutic benefits, including improved pharmacokinetic properties compared to non-deuterated Etodolac.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics.
Mecanismo De Acción
The mechanism of action of (S)-(+)-Etodolac-d3 is similar to that of non-deuterated Etodolac. It works by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain.
Comparación Con Compuestos Similares
Similar Compounds
Etodolac: The non-deuterated form of (S)-(+)-Etodolac-d3.
Ibuprofen: Another NSAID with similar anti-inflammatory properties.
Naproxen: A commonly used NSAID with a similar mechanism of action.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can enhance its pharmacokinetic properties. The deuterium substitution can lead to improved metabolic stability and a longer half-life, potentially resulting in better therapeutic outcomes compared to non-deuterated Etodolac.
Propiedades
Fórmula molecular |
C17H21NO3 |
|---|---|
Peso molecular |
290.37 g/mol |
Nombre IUPAC |
2-[(1S)-8-ethyl-1-(2,2,2-trideuterioethyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid |
InChI |
InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m0/s1/i2D3 |
Clave InChI |
NNYBQONXHNTVIJ-GUBGJCPWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C[C@@]1(C2=C(CCO1)C3=CC=CC(=C3N2)CC)CC(=O)O |
SMILES canónico |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(16Z)-7-acetyl-13-ethyl-16-ethylidene-4-[(7-methoxy-1H-indol-3-yl)methyl]-7,18,22-trimethyl-24-thia-3,6,9,12,15,18,21,26-octaazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone](/img/structure/B12431787.png)



![(1S,3R,12S,16R)-15-(5,6-dihydroxy-6-methylheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12431805.png)
![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide](/img/structure/B12431808.png)







